6-Oxo-Norethisteronacetat

Übersicht

Beschreibung

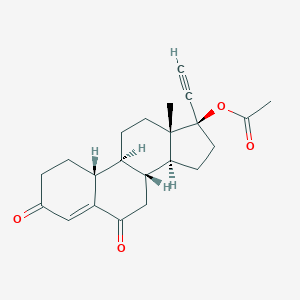

6-Oxo Norethindrone Acetate, also known as (17α)-17-(Acetyloxy)-19-norpregn-4-en-20-yne-3,6-dione, is a synthetic steroidal compound. It is a derivative of norethindrone acetate and is primarily used in biochemical research. The molecular formula of 6-Oxo Norethindrone Acetate is C22H26O4, and it has a molecular weight of 354.44 .

Wissenschaftliche Forschungsanwendungen

Introduction to 6-Oxo Norethindrone Acetate

6-Oxo Norethindrone Acetate (6-ONA) is an oxidative derivative of the synthetic progestin Norethindrone Acetate, recognized primarily as an impurity in pharmaceutical formulations. Its molecular formula is CHO, with a molecular weight of 354.44 g/mol. This compound has garnered attention for its potential biochemical properties and implications in therapeutic applications, although it does not have established direct therapeutic uses like its parent compound, Norethindrone.

Synthesis Overview

- Starting Material : Norethindrone acetate.

- Reagents : Oxidative agents that facilitate the conversion to the keto form at position 6.

- Conditions : Controlled temperature and reaction time to optimize yield.

Research has indicated that 6-OXO Norethindrone Acetate may exhibit various biological activities through its interactions with different cell lines. In vitro studies have been conducted to explore its mechanisms of action, particularly regarding how it may influence hormonal pathways or cellular responses.

Impurity Characterization

As an impurity in drug formulations, 6-ONA requires thorough characterization to ensure safety and efficacy in pharmaceutical products. Its presence can affect the pharmacokinetics and pharmacodynamics of drugs containing Norethindrone acetate, necessitating detailed studies on its stability and biological impact.

Comparative Analysis with Related Compounds

To contextualize the significance of 6-OXO Norethindrone Acetate, a comparison with related progestins is essential:

| Compound Name | Type | Key Features |

|---|---|---|

| Norethindrone Acetate | Progestin | Widely used in contraceptives |

| Levonorgestrel | Progestin | More potent than Norethindrone |

| Medroxyprogesterone Acetate | Progestin | Used for contraception and hormone replacement |

| Etynodiol diacetate | Progestin | Metabolite with similar effects |

| Desogestrel | Progestin | Lower androgenic activity |

Uniqueness : The structural modification of 6-OXO Norethindrone Acetate (the keto group at position 6) differentiates it from other progestins, influencing its chemical reactivity and potential biological effects.

Case Study 1: In Vitro Effects on Cell Lines

A study examining the effects of 6-ONA on various cancer cell lines highlighted its potential role in modulating cellular responses. The findings suggested that while it does not directly induce apoptosis, it may alter signaling pathways associated with cell proliferation.

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations involving animal models have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of 6-ONA. These studies are critical for understanding how this compound behaves within biological systems and its implications for human health.

Case Study 3: Impurity Impact on Drug Efficacy

Research has focused on how impurities like 6-ONA can affect the overall efficacy of hormonal therapies. This includes examining adverse reactions linked to impurities during clinical trials, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing.

Wirkmechanismus

Target of Action

6-Oxo Norethindrone Acetate is a synthetic progestational hormone . Its primary target is the progesterone receptor (PR), a key player in the regulation of the menstrual cycle and pregnancy . By binding to PR, it mimics the actions of endogenous progesterone .

Mode of Action

Upon binding to the progesterone receptor, 6-Oxo Norethindrone Acetate triggers a series of cellular responses . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

The biochemical pathways affected by 6-Oxo Norethindrone Acetate are primarily those involved in the menstrual cycle and pregnancy . By binding to the progesterone receptor, it influences the release of other hormones such as FSH and LH, which in turn affect ovulation and the state of the endometrium .

Pharmacokinetics

6-Oxo Norethindrone Acetate is rapidly absorbed and deacetylated to norethindrone . It has a high plasma protein binding of 61% to albumin and 36% to sex hormone binding globulin (SHBG) . The compound undergoes hepatic reduction and conjugation . These ADME properties impact the bioavailability of the compound, ensuring it reaches its target sites in the body effectively .

Result of Action

The molecular and cellular effects of 6-Oxo Norethindrone Acetate’s action include suppression of ovulation, alteration of cervical mucus and endometrium, and changes in hormone concentrations . These effects contribute to its use in contraception and hormone replacement therapy .

Biochemische Analyse

Biochemical Properties

6-Oxo Norethindrone Acetate plays a significant role in biochemical reactions, particularly in the context of hormonal regulation and reproductive health. This compound interacts with several enzymes, proteins, and other biomolecules. It acts as an agonist of the progesterone receptor, which is the biological target of progestogens like progesterone . The interaction with the progesterone receptor leads to downstream effects on gene expression and cellular function. Additionally, 6-Oxo Norethindrone Acetate has weak androgenic and estrogenic activity, which further influences its biochemical properties .

Cellular Effects

6-Oxo Norethindrone Acetate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In reproductive tissues, it induces changes in the endometrium, making it a suitable choice for treating conditions like abnormal uterine bleeding and endometriosis . The compound also has beneficial effects on bone mineral density and cardiovascular health . Long-term use of 6-Oxo Norethindrone Acetate may be associated with an increased risk of breast cancer and venous thromboembolism .

Molecular Mechanism

The molecular mechanism of 6-Oxo Norethindrone Acetate involves its binding interactions with the progesterone receptor. Upon binding, it activates the receptor, leading to changes in gene expression and subsequent physiological effects . The compound acts as a prodrug, converting to norethindrone in the body, which then exerts its effects on target cells . This activation of the progesterone receptor results in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Oxo Norethindrone Acetate change over time. The compound is relatively stable when stored at 4°C, with a melting point of 165-167°C . Over time, it may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that 6-Oxo Norethindrone Acetate maintains its effects on bone mineral density and cardiovascular health, but prolonged use may lead to adverse effects such as an increased risk of breast cancer and venous thromboembolism .

Dosage Effects in Animal Models

The effects of 6-Oxo Norethindrone Acetate vary with different dosages in animal models. At lower doses, it effectively modulates reproductive health and bone mineral density without significant adverse effects . At higher doses, it may lead to toxic effects, including hormonal imbalances and increased risk of thromboembolic events . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

6-Oxo Norethindrone Acetate is involved in several metabolic pathways, primarily related to its conversion to norethindrone in the body . This conversion is facilitated by various enzymes, including steroid hydroxylases . The compound’s metabolism influences its bioavailability and efficacy, with potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 6-Oxo Norethindrone Acetate within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and function . The compound’s distribution is crucial for its therapeutic effects, particularly in reproductive tissues and bone .

Subcellular Localization

6-Oxo Norethindrone Acetate’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects on cellular function . The precise localization of 6-Oxo Norethindrone Acetate is essential for its activity and therapeutic outcomes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo Norethindrone Acetate typically involves the oxidation of norethindrone acetate. The process includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to introduce the oxo group at the 6th position of the steroid nucleus .

Industrial Production Methods: In an industrial setting, the production of 6-Oxo Norethindrone Acetate follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Oxo Norethindrone Acetate undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur at different positions of the steroid nucleus.

Reduction: The oxo group can be reduced back to a hydroxyl group under specific conditions.

Substitution: Various nucleophiles can substitute the acetate group, leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of 6-Oxo Norethindrone Acetate .

Vergleich Mit ähnlichen Verbindungen

Norethindrone Acetate: A progestin used in birth control pills and hormone therapy.

Levonorgestrel: Another synthetic progestin used in contraceptives.

Ethinylestradiol: A synthetic estrogen often combined with progestins in contraceptives

Uniqueness: 6-Oxo Norethindrone Acetate is unique due to the presence of the oxo group at the 6th position, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to progesterone receptors and alters its metabolic stability compared to other progestins .

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZKIXMSPWEBCV-KYPKCDLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465624 | |

| Record name | 6-ketonorethisteronacetat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438244-27-0 | |

| Record name | 6-Keto norethindrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438244270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-ketonorethisteronacetat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-KETO NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7SN766M6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.